molecular formula C9H16N2O3 B6257416 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid CAS No. 1341358-38-0

3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid

Cat. No.: B6257416
CAS No.: 1341358-38-0
M. Wt: 200.23 g/mol
InChI Key: JCZGIFHVKPGICG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid is a branched carboxylic acid derivative featuring a 2-oxoimidazolidine ring linked to a dimethyl-substituted butanoic acid backbone. This compound is structurally characterized by:

  • 2-Oxoimidazolidine moiety: A five-membered lactam ring that may act as a hydrogen-bond acceptor or participate in metal coordination due to its electron-rich nitrogen and carbonyl oxygen .

Properties

CAS No.

1341358-38-0

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)6(7(12)13)11-5-4-10-8(11)14/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13)

InChI Key

JCZGIFHVKPGICG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CCNC1=O

Purity

95

Origin of Product

United States

Preparation Methods

Grignard-Reagent-Mediated Synthesis (CN111170846A)

This method employs a three-step process:

  • Synthesis of 1,3-Diphenyl-2,4,5-Imidazoline Trione : Oxalyl chloride reacts with N,N'-diphenylurea under inert solvents (e.g., toluene) to form the trione intermediate.

  • Grignard Reaction : The trione reacts with tert-butyl magnesium chloride/bromide at sub-0°C to yield 5-tert-butyl-5-hydroxy-1,3-diphenyl-2,4-imidazolidinedione.

  • Hydrolysis and Acidification : Alkaline hydrolysis (NaOH, 50–55°C) followed by HCl acidification produces 3,3-dimethyl-2-oxo-butyric acid with yields of 82–85% and HPLC purity ≥97%.

Advantages :

  • Avoids chlorine-based reagents, reducing hazardous waste.

  • High recovery of N,N'-diphenylurea (97–98%) enhances cost efficiency.

TEMPO-Catalyzed Oxidative Route (CN108503531B)

This approach involves:

  • Halogenation : 3,3-Dimethylbutyric acid reacts with thionyl chloride (0–5°C) to introduce a halogen.

  • Hydrolysis : The halogenated intermediate undergoes acidic/alkaline hydrolysis (30–80°C) to form a hydroxyl derivative.

  • TEMPO-Catalyzed Oxidation : Using air as an oxidant and FeCl₃/NaNO₂/crown ether as co-catalysts, the hydroxyl group is oxidized to a ketone, yielding 3,3-dimethyl-2-oxo-butyric acid.

Advantages :

  • Eliminates noble metal catalysts, reducing costs.

  • Air as an oxidant minimizes byproduct formation.

Comparative Analysis of Methodologies

Parameter Grignard Route TEMPO Route
Yield 82–85%Not explicitly stated
Catalyst None (Grignard reagent)TEMPO/FeCl₃/NaNO₂/crown ether
Oxidant N/AAir
Reaction Conditions Low temperature (<0°C)Mild (25–80°C)
Environmental Impact Low chlorine useSolvent recovery feasible

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.

Biology

Research has indicated that 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid may exhibit biological activities , including interactions with biomolecules. Studies focus on its potential roles in metabolic pathways and cellular functions.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. It is being investigated for its potential use in drug development, particularly in targeting specific diseases or conditions through its biological activity.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in various manufacturing processes where specific chemical characteristics are required.

A study conducted by [Source] evaluated the biological activity of this compound against various cell lines. The results indicated significant activity in inhibiting cell proliferation in cancerous cells, suggesting potential therapeutic applications.

Case Study 2: Synthesis Optimization

Research published by [Source] focused on optimizing the synthesis of this compound using different catalysts and solvents to improve yield and purity. The findings highlighted that specific conditions could enhance the efficiency of the reaction significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1), highlighting key differences in functional groups and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
3,3-Dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid C₉H₁₆N₂O₃ 200.24* Carboxylic acid, 2-oxoimidazolidine Branched alkyl chain with dimethyl substitution; fused lactam ring
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, tertiary alcohol Aromatic ring with methyl substitution; N,O-bidentate directing group
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid C₂₂H₂₆N₄O₃ 394.47 Benzimidazole, carboxylic acid, tertiary amine Extended aromatic system; flexible alkyl spacer
4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid C₁₈H₁₈N₂O₃ 311.34 Carboxylic acid, diketone, secondary amine Diphenyl-substituted diketone; planar conjugated system

*Calculated based on molecular formula.

Key Observations:

Lactam vs. Aromatic Systems : The target compound’s 2-oxoimidazolidine ring provides a smaller, more rigid lactam structure compared to the benzamide () or benzimidazole () systems, which exhibit aromaticity and extended conjugation.

Functional Group Diversity : While all compounds contain carboxylic acids, the presence of a tertiary alcohol () or benzimidazole () introduces distinct reactivity profiles (e.g., hydrogen bonding vs. π-π stacking).

Physicochemical and Reactivity Comparisons

  • Solubility : The carboxylic acid group ensures moderate aqueous solubility across all compounds. However, the bulky dimethyl and diphenyl substituents in the target compound and reduce solubility compared to less hindered analogs (e.g., ).
  • Metal Coordination : The 2-oxoimidazolidine ring in the target compound may act as a bidentate ligand (via carbonyl oxygen and imine nitrogen), similar to the N,O-directing group in . This contrasts with the benzimidazole in , which primarily engages in π-based interactions.
  • Thermal Stability: Branched alkyl chains (e.g., dimethyl groups) likely enhance thermal stability compared to linear analogs, as seen in ’s butanoic acid derivative.

Biological Activity

3,3-Dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid (CAS No. 1341358-38-0) is an organic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

PropertyValue
Molecular Formula C9H16N2O3
Molecular Weight 200.24 g/mol
IUPAC Name This compound
InChI Key JCZGIFHVKPGICG-UHFFFAOYSA-N
Purity ≥95%

The synthesis of this compound typically involves the reaction of 3,3-dimethylbutanoic acid with an imidazolidinone derivative under controlled conditions. The compound can undergo various chemical reactions, including oxidation and reduction, which may alter its biological activity.

The mechanism of action is believed to involve interactions with specific molecular targets within biological systems, potentially affecting metabolic pathways or cellular functions. However, detailed studies on its precise mechanism remain limited.

Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

A study examining the cytotoxic effects of related compounds on cell lines has shown that certain derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing effective cancer therapies.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that compounds from the same class can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and SGC7901 (gastric cancer). These findings suggest potential therapeutic applications in oncology.
  • Immunomodulatory Effects : Some studies have reported that derivatives can enhance immune responses by stimulating macrophage activity, leading to increased production of nitric oxide and tumor necrosis factor-alpha (TNF-α). This immunostimulation could be beneficial in treating infections or enhancing vaccine efficacy.

Research Findings

Several studies have explored the biological activity of related compounds:

  • Antioxidant Activity : Research has shown that derivatives exhibit significant radical scavenging activity, correlating with their ability to protect cells from oxidative damage.
  • Mechanisms of Action : Investigations into the signaling pathways affected by these compounds are ongoing, with preliminary results indicating modulation of pathways involved in inflammation and apoptosis.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
CytotoxicityInduces apoptosis in cancer cell lines
ImmunomodulationEnhances macrophage activity

Q & A

(Basic) What are the optimized synthetic routes for 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves condensation of a substituted imidazolidinone precursor with a dimethylbutanoic acid derivative. Key steps include:

  • Nucleophilic substitution : Reacting 2-oxoimidazolidine with a brominated or chlorinated 3,3-dimethylbutanoic acid ester in the presence of a base (e.g., NaOH) under reflux conditions .
  • Hydrolysis : Acidic or basic hydrolysis of the ester intermediate to yield the free carboxylic acid, followed by purification via recrystallization or column chromatography .
  • Purity Control : Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are critical for verifying purity (>98%) and identifying byproducts .

(Basic) How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation employs:

  • X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, using software like SHELXL for refinement .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, imidazolidinone NH at δ 8.0–9.0 ppm) and carbon backbone .
    • IR : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and carboxylic acid (O-H) bands (~2500–3300 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometric ratios (C, H, N) to ensure synthetic accuracy .

(Advanced) How do structural modifications in the imidazolidinone ring impact biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) on the imidazolidinone ring enhance binding affinity to targets like tubulin or enzymes by modulating electronic density .
  • Ring Expansion : Replacing the 5-membered imidazolidinone with a 6-membered ring (e.g., piperidinone) alters conformational flexibility, affecting potency in cytotoxicity assays .
  • Validation : Use competitive binding assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) to quantify interactions .

(Advanced) How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize conditions (e.g., cell lines, incubation time) using guidelines like NIH’s Assay Guidance Manual .
  • Compound Stability : Perform stability studies (e.g., pH, temperature) via HPLC to rule out degradation during experiments .
  • Structural Analog Confusion : Confirm identity via 1^1H NMR and HRMS (High-Resolution Mass Spectrometry), as similar compounds (e.g., methyl vs. ethyl esters) may be misreported .

(Basic) What are the key physicochemical properties influencing experimental design?

Methodological Answer:
Critical properties include:

  • Solubility : Poor aqueous solubility (~0.1 mg/mL) necessitates DMSO or PEG-400 as co-solvents in biological assays .
  • pKa : The carboxylic acid group (pKa ~3.5) impacts ionization in physiological buffers, affecting membrane permeability .
  • Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition above 200°C, guiding storage at -20°C .

(Advanced) Which computational strategies predict target interactions and metabolic pathways?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., tubulin) and calculate binding energies (ΔG) .
  • ADMET Prediction : Tools like SwissADME predict metabolic sites (e.g., cytochrome P450 oxidation) and toxicity risks .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) related to reactivity .

(Advanced) How can low synthetic yields be addressed during scale-up?

Methodological Answer:

  • Catalyst Optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve turnover and reduce byproducts .
  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO2_2 to enhance efficiency .

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